REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:15](C)C)([CH:12](C)C)[C:5]1[CH2:10][CH:9]=[C:8]([CH3:11])[CH2:7][CH:6]=1)(C)C.C([O-])(O)=O.[Na+]>O.O.O.[Ru](Cl)(Cl)Cl.COCCO>[CH3:1][Si:4]([CH3:12])([CH3:15])[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1 |f:1.2,3.4.5.6|
|
Name
|
triisopropyl(4-methyl-1,4-cyclohexadienyl)silane
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C1=CCC(=CC1)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
ruthenium chloride trihydrate
|
Quantity
|
1.18 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 9 hours at 130° C
|
Duration
|
9 h
|
Type
|
WAIT
|
Details
|
Subsequently, the mixture was left
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C(C=C1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |